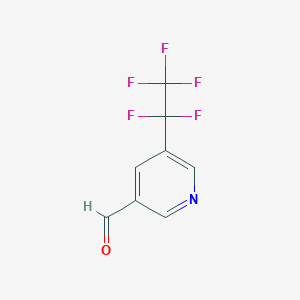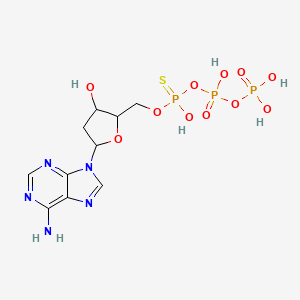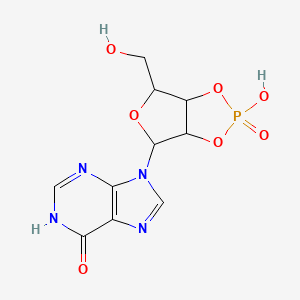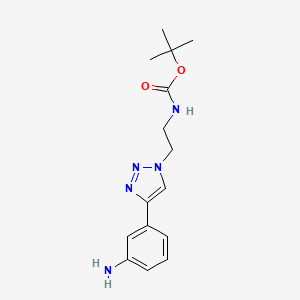
1-Docosyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Docosyne is a long-chain alkyne with the molecular formula C({22})H({42}) It is characterized by the presence of a triple bond between the first and second carbon atoms in a 22-carbon chain
准备方法
Synthetic Routes and Reaction Conditions: 1-Docosyne can be synthesized through several methods, including:
Alkyne Metathesis: This method involves the redistribution of alkyne bonds in the presence of a catalyst, such as molybdenum or tungsten complexes.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide can be adapted for the synthesis of long-chain alkynes like this compound.
Dehydrohalogenation: Starting from a suitable dihalide precursor, dehydrohalogenation can be used to introduce the triple bond.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, often utilizing continuous flow reactors to ensure efficient and scalable production. Catalysts and reaction conditions are optimized to maximize yield and purity.
化学反应分析
1-Docosyne undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogenation of this compound can yield 1-docosene or docosane, depending on the extent of hydrogenation. Catalysts such as palladium on carbon are typically used.
Substitution: The terminal alkyne hydrogen can be substituted with various functional groups through reactions like halogenation or alkylation. For example, treatment with bromine can yield 1-bromo-1-docosene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and osmium tetroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine, chlorine), alkyl halides, and bases (e.g., sodium amide).
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes (1-docosene), alkanes (docosane).
Substitution: Halogenated derivatives, alkylated products.
科学研究应用
1-Docosyne has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Materials Science: Its unique structure makes it useful in the development of novel materials with specific properties, such as hydrophobic coatings and lubricants.
Biological Studies: this compound can be used as a probe in biochemical assays to study enzyme activity and metabolic pathways involving alkynes.
Medicinal Chemistry: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.
作用机制
1-Docosyne can be compared with other long-chain alkynes, such as:
- 1-Octyne (C(8)H({14}))
- 1-Decyne (C({10})H({18}))
- 1-Dodecyne (C({12})H({22}))
Uniqueness:
- Chain Length: this compound has a longer carbon chain compared to other alkynes, which influences its physical properties, such as melting and boiling points.
- Reactivity: The longer chain can affect the reactivity and solubility of the compound, making it suitable for specific applications where shorter alkynes may not be effective.
相似化合物的比较
- 1-Octyne: Shorter chain alkyne with similar reactivity but different physical properties.
- 1-Decyne: Intermediate chain length, used in similar applications but with different solubility and reactivity profiles.
- 1-Dodecyne: Longer chain alkyne, closer in properties to 1-Docosyne but still distinct in terms of specific applications and reactivity.
This compound’s unique properties and versatility make it a valuable compound in various fields of research and industry. Its ability to undergo a wide range of chemical reactions and its applications in organic synthesis, materials science, and medicinal chemistry highlight its importance in scientific advancements.
属性
CAS 编号 |
61847-82-3 |
|---|---|
分子式 |
C22H42 |
分子量 |
306.6 g/mol |
IUPAC 名称 |
docos-1-yne |
InChI |
InChI=1S/C22H42/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h1H,4-22H2,2H3 |
InChI 键 |
DLDSFSCPJCJKCK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B12077039.png)


![1-[2-(4-Bromo-3-methylphenoxy)ethyl]piperazine](/img/structure/B12077054.png)




